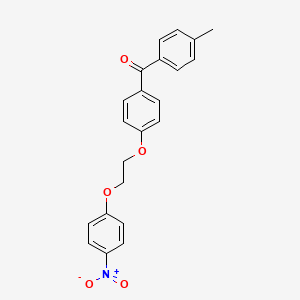

![molecular formula C22H23FN4O3 B2888115 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775541-85-9](/img/structure/B2888115.png)

4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

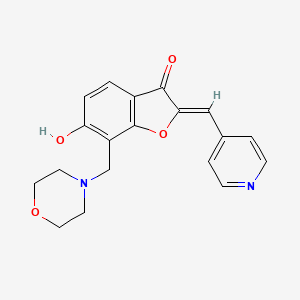

The compound is a complex organic molecule with several functional groups. It contains a fluorobenzyl group, a piperidine ring, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a piperidine ring, which is a common feature in many pharmaceuticals. The presence of the fluorobenzyl group could influence the compound’s lipophilicity and potentially its ability to cross biological membranes .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine nitrogen could potentially act as a nucleophile in reactions. The 1,2,4-triazolone ring might also have interesting reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzyl group could increase its lipophilicity, while the piperidine and 1,2,4-triazolone rings could contribute to its chemical stability .Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Research by Watanabe et al. (1992) demonstrated that derivatives of 1,2,4-triazol-3(2H)-one, including structures similar to 4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one, possess significant 5-HT2 antagonist activity. This indicates potential applications in the development of treatments for disorders associated with serotonin, such as depression and anxiety. The study highlighted that among synthesized compounds, certain derivatives showcased higher potency than known antagonists like ritanserin, without exhibiting alpha 1 antagonist activity in vivo, suggesting a selective action mechanism on serotonin receptors (Watanabe et al., 1992).

Crystal Structure and Intermolecular Interactions

Another aspect of scientific interest is the crystal structure and intermolecular interactions of related 1,2,4-triazole derivatives. Studies by Shukla et al. (2017) on biologically active derivatives showcased the presence of various intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H…π, and π…π interactions. These interactions play a crucial role in molecular packing, which could be pivotal in designing more efficient drug delivery systems or improving the solubility and stability of pharmaceutical compounds (Shukla et al., 2017).

Molecular Docking and Anti-cancer Properties

Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, which shares a structural resemblance to the chemical compound . Through density functional theory and molecular docking, the research illuminated the mechanisms behind the anti-cancer properties, indicating the potential application of such structures in cancer treatment. The study found that the thione form was the most stable, suggesting implications for the design of new anticancer drugs based on 1,2,4-triazole derivatives (Karayel, 2021).

Antimicrobial and Antituberculosis Activity

The compound's relevance extends to antimicrobial and antituberculosis activity as well. Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which include structures akin to this compound, revealed promising in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-3-[1-(2-phenoxyacetyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c23-18-8-6-16(7-9-18)14-27-21(24-25-22(27)29)17-10-12-26(13-11-17)20(28)15-30-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRWCWOVOBFXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2888033.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)

![Methyl 2-amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2888042.png)

![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)

![2-[4-Oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetic acid](/img/structure/B2888049.png)

![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)